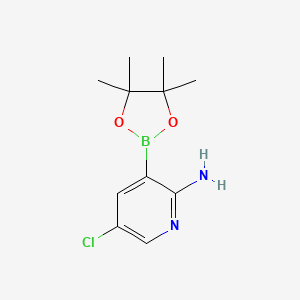
5-(1-bromoethyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brominated compounds, like the one you mentioned, are often used in organic synthesis due to their reactivity. The bromine atom can act as a good leaving group in reactions, making these compounds useful in various transformations .
Molecular Structure Analysis
The molecular structure of brominated compounds is influenced by the presence of the bromine atom. Bromine is a heavy atom that can significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
Brominated compounds are often used in substitution reactions where the bromine atom acts as a leaving group. They can also participate in elimination reactions to form alkenes .Physical And Chemical Properties Analysis
Brominated compounds tend to have higher boiling points and densities compared to their non-brominated counterparts due to the larger size and polarizability of the bromine atom .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-bromoethyl)-2,3-dihydro-1H-indene involves the alkylation of 2,3-dihydro-1H-indene with 1-bromoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "2,3-dihydro-1H-indene", "1-bromoethane", "potassium tert-butoxide", "anhydrous dimethyl sulfoxide (DMSO)" ], "Reaction": [ "To a stirred solution of 2,3-dihydro-1H-indene (1.0 g, 7.5 mmol) in anhydrous DMSO (10 mL) at room temperature, add potassium tert-butoxide (1.5 g, 13.5 mmol) and stir for 30 minutes.", "Add 1-bromoethane (1.2 g, 9.0 mmol) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain 5-(1-bromoethyl)-2,3-dihydro-1H-indene as a colorless oil (yield: 70-80%)." ] } | |
CAS-Nummer |
75078-93-2 |
Produktname |
5-(1-bromoethyl)-2,3-dihydro-1H-indene |
Molekularformel |
C11H13Br |
Molekulargewicht |
225.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)
